molecular formula C12H16N4O2S B12729864 2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide CAS No. 93501-53-2

2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide

Cat. No.: B12729864
CAS No.: 93501-53-2
M. Wt: 280.35 g/mol
InChI Key: XRDRDCDCQJJKKS-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities and applications in various fields. This compound features a unique structure combining a thiazole ring fused with a pyrimidine ring, along with a piperidinyl group, making it a versatile scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thioamide with a β-ketoester, followed by cyclization to form the thiazolo[3,2-a]pyrimidine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-5-oxo-N-1-piperidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide stands out due to its unique combination of a thiazole ring fused with a pyrimidine ring and a piperidinyl group.

Properties

CAS No.

93501-53-2

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

5-oxo-N-piperidin-1-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C12H16N4O2S/c17-10(14-15-4-2-1-3-5-15)9-8-13-12-16(11(9)18)6-7-19-12/h8H,1-7H2,(H,14,17)

InChI Key

XRDRDCDCQJJKKS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=O)C2=CN=C3N(C2=O)CCS3

Origin of Product

United States

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